molecular formula C13H26N2 B1460745 N-cyclohexyl-1-ethylpiperidin-4-amine CAS No. 901375-03-9

N-cyclohexyl-1-ethylpiperidin-4-amine

Cat. No.: B1460745
CAS No.: 901375-03-9
M. Wt: 210.36 g/mol
InChI Key: VDQZWPMNOAVCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-1-ethylpiperidin-4-amine is a chemical compound with the molecular formula C13H26N2 . This amine is part of the piperidine chemical class, a structural motif of significant interest in medicinal and synthetic chemistry due to its prevalence in biologically active molecules. As a research chemical, it serves as a valuable building block or intermediate in the design and synthesis of novel compounds, particularly within pharmaceutical development. Piperidine derivatives are frequently explored for their potential interactions with the central nervous system. While the specific applications and mechanism of action for this compound require further investigation by qualified researchers, its structure suggests potential utility as a precursor or analog in the development of ligands for various receptor systems. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions. Refer to the product's Certificate of Analysis (COA) for lot-specific data, including

Properties

CAS No.

901375-03-9

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-cyclohexyl-1-ethylpiperidin-4-amine

InChI

InChI=1S/C13H26N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h12-14H,2-11H2,1H3

InChI Key

VDQZWPMNOAVCJL-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCN1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclohexyl-1-ethylpiperidin-4-amine with structurally related piperidin-4-amine derivatives, based on data from patents, catalogs, and synthetic procedures in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthetic Yield References
This compound 1-Ethyl, 4-N-cyclohexyl C₁₃H₂₆N₂ 210.36 (calc.) High lipophilicity (predicted); likely solid at room temperature Not reported -
N-Cycloheptylpiperidin-4-amine 4-N-cycloheptyl C₁₂H₂₄N₂ 196.34 (calc.) CAS 886506-57-6; commercial availability noted Not reported
N-(4-Ethoxyphenyl)piperidin-4-amine 4-N-(4-ethoxyphenyl) C₁₃H₂₀N₂O 220.31 (calc.) CAS 886507-14-8; aromatic ethoxy group may enhance π-π interactions Not reported
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine 1-Methyl, 4-N-(2-methoxyethyl) C₁₀H₂₂N₂O 186.29 (calc.) Supplier-reported; polar methoxy group could improve aqueous solubility Not reported
1-Acetylpiperidin-4-amine 1-Acetyl C₇H₁₄N₂O 142.20 (calc.) CAS 1343134-72-4; acetyl group introduces hydrogen-bonding capability Not reported

Structural and Functional Differences

  • Cyclohexyl vs. Cycloheptyl : N-Cycloheptylpiperidin-4-amine has a larger cycloheptyl ring, increasing molecular weight and possibly steric hindrance compared to the cyclohexyl analog.
  • Ethyl vs. Methyl : The 1-ethyl group in the target compound may confer greater metabolic stability than 1-methyl derivatives (e.g., N-(2-methoxyethyl)-1-methylpiperidin-4-amine ).
  • Aromatic vs.

Physicochemical and Spectral Properties

  • Mass Spectrometry : Piperidin-4-amine analogs show characteristic [M+H]+ peaks (e.g., m/z 198 for (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine ). The target compound’s expected m/z would align with its molecular weight (~210).
  • NMR Spectroscopy : 1H NMR of similar compounds (e.g., δ 8.87 for pyridine protons in ) highlights substituent-dependent shifts. Cyclohexyl protons are expected near δ 1.0–2.0.

Preparation Methods

Synthesis via Nucleophilic Substitution Using Cyclohexyl Halides and Piperidine Derivatives

One of the most documented and efficient routes involves the nucleophilic substitution reaction between cyclohexyl halides (such as cyclohexyl bromide, chloride, or iodide) and piperidine derivatives protected with Boc (tert-butyloxycarbonyl) groups. This method proceeds through the following steps:

  • Step 1: Formation of 4-Boc-1-cyclohexylpiperazine Intermediate

    In an organic solvent like acetonitrile, cyclohexyl halide is reacted with 1-Boc-piperazine and an inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate) under reflux conditions. The reaction time is typically 1–3 hours, yielding 4-Boc-1-cyclohexylpiperazine after filtration and concentration.

  • Step 2: Boc Deprotection and Formation of Hydrochloride Salt

    The intermediate is treated with acid (hydrochloric acid or sulfuric acid) in an alcohol solvent (methanol or ethanol), heated under reflux for 2–4 hours. After solvent evaporation and pulping with isopropanol, 1-cyclohexylpiperazine hydrochloride is isolated by filtration.

  • Step 3: Free Base Recovery and Purification

    The hydrochloride salt is dissolved in water, and the pH is adjusted to 12–14 using a strong base (sodium hydroxide or potassium hydroxide). The free base is extracted with an organic solvent such as dichloromethane or chloroform, followed by solvent evaporation and reduced pressure distillation to obtain pure 1-cyclohexylpiperazine.

This method avoids the use of costly reagents like sodium triacetoxyborohydride and simplifies post-reaction workup by filtration, thus reducing time and labor while maintaining high purity and yield.

Step Reagents & Conditions Product Reaction Time
1 Cyclohexyl halide, 1-Boc-piperazine, inorganic base, acetonitrile, reflux 4-Boc-1-cyclohexylpiperazine (Intermediate 1) 1–3 hours
2 Acid (HCl or H2SO4), methanol or ethanol, reflux 1-cyclohexylpiperazine hydrochloride 2–4 hours
3 NaOH or KOH (pH 12–14), extraction solvent, reduced pressure distillation Pure 1-cyclohexylpiperazine Variable

Note: Although this patent specifically describes 1-cyclohexylpiperazine, the approach is directly applicable to this compound synthesis by adapting the piperidine precursor to include the 1-ethyl substitution.

Use of Piperidone Building Blocks and Aza-Michael Cyclization

Another synthetic approach involves the preparation of substituted piperidones followed by reductive amination or aza-Michael addition to introduce the desired substituents.

  • Preparation of 4-piperidones: Substituted divinyl ketones are oxidized and cyclized using manganese dioxide-mediated one-pot oxidation-cyclization, yielding N-substituted 4-piperidones in moderate to good yields.

  • Subsequent Functionalization: These piperidones can be further modified by reductive amination with ethylamine to introduce the ethyl group at the 1-position and cyclohexylamine or cyclohexyl derivatives to introduce the cyclohexyl substituent at the nitrogen.

This method is advantageous for accessing stereochemically defined and diverse piperidine derivatives, including this compound, with control over substitution patterns and stereochemistry.

Multicomponent Reactions (Ugi Four-Component Reaction)

The Ugi four-component reaction (Ugi-4CR) is a versatile method to synthesize piperidine derivatives by combining amines, isocyanides, aldehydes or ketones, and carboxylic acids in a one-pot reaction.

  • Procedure: Starting from N-substituted 4-piperidone, isocyanides, primary amines (including ethylamine), and carboxylic acids, the reaction in methanol at room temperature over 72 hours yields diverse substituted piperidines.

  • Advantages: This method allows rapid generation of compound libraries with diverse substituents, including N-cyclohexyl and 1-ethyl groups, facilitating structure-activity relationship studies.

  • Yields: Moderate to good yields are typically obtained, and the method is experimentally simple and atom-economic.

Synthesis of Cyclohexyl Ethylamine Intermediates

A related synthetic step involves preparing 2-(1-cyclohexenyl)ethylamine intermediates via:

  • Reaction of 1-cyclohexenylacetonitriles with hydrobromic acid to form 1-bromine cyclohexyl ethanamine.

  • Catalytic hydrogenation using Ni-Pd alloy under 1–5 MPa pressure at 50–120°C to yield 1-bromine cyclohexyl ethylamine.

  • Treatment with saturated NaOH ethanol solution at 80–150°C to obtain cyclohexene ethylamine.

This three-step process is simple, cost-effective, and suitable for industrial scale-up, providing key intermediates for further functionalization to this compound.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic substitution with cyclohexyl halide and Boc-piperazine Stepwise synthesis with Boc protection and deprotection; reflux in organic solvent High purity; cost-effective; simple workup Requires careful pH control; multiple steps
Aza-Michael cyclization and piperidone intermediates One-pot oxidation-cyclization; stereochemical control Access to stereochemically defined products Moderate yields; requires specialized reagents
Ugi four-component reaction Multicomponent reaction; broad substituent scope Rapid library synthesis; atom economy Longer reaction time (72 h); purification needed
Cyclohexyl ethylamine intermediate synthesis Three-step industrially viable synthesis Simple, low cost, scalable Intermediate steps require high pressure hydrogenation

Research Findings and Optimization Notes

  • Avoiding costly reducing agents like sodium triacetoxyborohydride reduces production costs significantly without compromising yield or purity.

  • The choice of inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate) and organic solvent (preferably acetonitrile) critically affects reaction efficiency in nucleophilic substitution.

  • Acid type and molar ratios during Boc deprotection influence the yield and purity of the hydrochloride salt intermediate.

  • The Ugi reaction enables rapid diversification but requires chromatographic purification to isolate the desired amine derivatives.

  • Manganese dioxide-mediated oxidation-cyclization offers a mild and atom-efficient route to substituted piperidones, useful as building blocks for further elaboration.

  • Industrially, the three-step synthesis of cyclohexyl ethylamine intermediates under controlled temperature and pressure conditions is practical and cost-effective.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-1-ethylpiperidin-4-amine?

The synthesis typically involves alkylation of a piperidine precursor. For example, N-cyclohexylpiperidin-4-amine can be reacted with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or ethanol. Reflux conditions (70–80°C for 12–24 hours) are often employed to ensure complete conversion . Post-reaction purification via column chromatography or preparative TLC is recommended to isolate the product in high purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS (ESI+) provides molecular weight verification (e.g., expected m/z for C₁₃H₂₆N₂: 210.3 [M+H]⁺), while ¹H NMR characterizes proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, piperidine methylene at δ 2.5–3.0 ppm). ¹³C NMR further confirms carbon backbone assignments .

Q. What purification methods are recommended for this compound?

Common methods include:

  • Column chromatography with silica gel and gradients of ethyl acetate/hexane.
  • Preparative TLC for small-scale purification .
  • Recrystallization using ethanol or dichloromethane/hexane mixtures to enhance crystalline purity .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?

SAR studies involve systematic modifications to the cyclohexyl or ethyl groups, followed by in vitro assays (e.g., receptor binding or enzyme inhibition). For example:

  • Replace the cyclohexyl group with aryl or smaller alkyl groups to assess steric effects.
  • Introduce electron-withdrawing/donating substituents on the ethyl chain to evaluate electronic interactions.
  • Use computational docking simulations to predict binding affinities to targets like GPCRs or kinases .

Q. How can conflicting data regarding the compound’s biological activity be resolved?

Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Orthogonal assays : Validate activity using disparate methods (e.g., fluorescence polarization vs. radiometric assays).
  • Purity verification : Reanalyze batches via HPLC (>95% purity threshold) .
  • Control experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .

Q. What role do stereochemical considerations play in the synthesis and activity of this compound?

Stereochemistry significantly impacts biological activity. For example:

  • Enantioselective synthesis : Use chiral catalysts (e.g., BINAP ligands) to isolate (R)- or (S)-enantiomers.
  • Activity testing : Compare enantiomers in vitro—e.g., (R)-isomers may show higher affinity for serotonin receptors due to spatial compatibility .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key parameters include:

  • Solvent selection : Ethanol or acetonitrile for better solubility.
  • Catalyst optimization : Transition metals (e.g., Pd/C) for hydrogenation steps.
  • Temperature control : Gradual heating to avoid side reactions (e.g., over-alkylation) .

Data Contradiction Analysis

Q. Why might NMR spectra vary between batches of this compound?

Discrepancies often stem from:

  • Residual solvents : Incomplete drying may introduce peaks (e.g., δ 1.1 ppm for ethanol).
  • Conformational flexibility : Cyclohexyl chair-flip dynamics can broaden proton signals. Use low-temperature NMR (−20°C) to stabilize conformers .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Synthesis

StepReagent/ConditionSolventTemperatureTimeYieldReference
AlkylationEthyl bromide, K₂CO₃Acetonitrile80°C24 h65–75%
PurificationSilica gel columnEtOAc/Hexane (3:7)RT90%

Q. Table 2. Key NMR Assignments

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexyl (axial)1.2–1.8Multiplet10H
Piperidine CH₂2.5–3.0Triplet4H
Ethyl CH₃1.1Triplet3H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.